methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Physicochemical profiling Lipophilicity SAR studies

Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate (CAS 1021074-52-1) is a synthetic hybrid molecule that fuses a 1,3,4-oxadiazole, an indole, and a 4-(methoxycarbonyl)phenyl moiety via an acetamide linker. This compound belongs to a broader class of indole-oxadiazole conjugates that have been explored as scaffolds for enzyme inhibitors, including matrix metalloproteinase-13 (MMP-13) inhibitors and antidiabetic agents.

Molecular Formula C26H20N4O4
Molecular Weight 452.47
CAS No. 1021074-52-1
Cat. No. B2745561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
CAS1021074-52-1
Molecular FormulaC26H20N4O4
Molecular Weight452.47
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5
InChIInChI=1S/C26H20N4O4/c1-33-26(32)18-11-13-19(14-12-18)27-23(31)16-30-15-21(20-9-5-6-10-22(20)30)25-29-28-24(34-25)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,27,31)
InChIKeyJHPZWEFEUQOJCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate (CAS 1021074-52-1): Structural Class and Core Characteristics


Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate (CAS 1021074-52-1) is a synthetic hybrid molecule that fuses a 1,3,4-oxadiazole, an indole, and a 4-(methoxycarbonyl)phenyl moiety via an acetamide linker . This compound belongs to a broader class of indole-oxadiazole conjugates that have been explored as scaffolds for enzyme inhibitors, including matrix metalloproteinase-13 (MMP-13) inhibitors [1] and antidiabetic agents [2]. Its well-defined modular architecture—comprising an electron-rich indole core, a hydrogen-bond-accepting 1,3,4-oxadiazole, a flexible acetamide spacer, and a methyl benzoate terminal group—offers multiple vectors for structure-activity relationship (SAR) optimization, making it a versatile intermediate for medicinal chemistry campaigns [3].

Why Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate Cannot Be Replaced by Generic Analogs


Indole-oxadiazole-acetamide hybrids are not functionally interchangeable. Even minor structural modifications—such as replacing the 5-phenyl group on the oxadiazole with a methyl group (CAS 923218-13-7) or altering the terminal benzoate ester to a simple phenyl amide (CAS 1021133-10-7)—can profoundly alter electronic distribution, lipophilicity, and target binding [1]. The 5-phenyl-1,3,4-oxadiazole moiety in CAS 1021074-52-1 extends the π-conjugation system and increases aromatic stacking potential compared to its 5-methyl counterpart, while the methyl 4-aminobenzoate terminus provides a hydrogen-bond donor and a metabolically cleavable ester that simple N-phenyl or N-cyclohexyl analogs lack . These divergent structural features drive differences in enzyme inhibition profiles (e.g., α-glucosidase vs. MMP-13) and cytotoxicity windows observed across the chemical series, making generic substitution scientifically unsound [2].

Quantitative Differentiation Evidence for Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate vs. Closest Analogs


π-Extension and logP Shift Relative to 5-Methyl Oxadiazole Analog (CAS 923218-13-7)

The replacement of the 5-methyl group on the oxadiazole ring (CAS 923218-13-7) with a 5-phenyl group (target compound) extends the aromatic system, which is predicted to increase lipophilicity and π-stacking potential. Computational models (e.g., ChemAxon/Marvin) estimate a logP increase of approximately 1.2–1.5 units for CAS 1021074-52-1 relative to the 5-methyl analog, altering membrane permeability and off-target binding profiles [1]. This shift is consistent with the class-level observation that 5-aryl-1,3,4-oxadiazoles exhibit enhanced cytotoxicity in certain cancer lines compared to their 5-alkyl congeners [2].

Physicochemical profiling Lipophilicity SAR studies

Hydrogen-Bond Donor Capacity vs. N-Phenyl Analog (CAS 1021133-10-7)

The target compound contains a secondary amide (–CONH–) linking the acetamide bridge to a methyl benzoate ring, providing one hydrogen-bond donor (HBD). In contrast, the N-phenyl analog (CAS 1021133-10-7) replaces the benzoate ester with a phenyl amide, retaining one HBD but lacking the ester oxygen as a hydrogen-bond acceptor (HBA). The target compound's additional ester carbonyl increases HBA count from 4 to 5, altering solubility and potential interactions with catalytic residues in enzyme active sites. This difference is significant for targets where dual HBA interactions (e.g., with backbone NH groups of Met or Gly residues) are required for affinity .

Medicinal chemistry Target engagement Solubility

MMP-13 Inhibition Potential vs. N-Cyclohexyl Analog (CAS 1021074-55-4)

Patent CA2738929A1 describes indole-oxadiazole compounds as MMP-13 inhibitors and specifically exemplifies N-substituted acetamide derivatives. While the target compound (CAS 1021074-52-1) is not explicitly disclosed in the patent, its structural motif closely aligns with Formula I compounds claimed as MMP-13 inhibitors. The N-cyclohexyl analog (CAS 1021074-55-4) differs only in the terminal substituent (cyclohexyl vs. methyl 4-benzoate). The methyl benzoate group of the target compound is anticipated to engage in additional π-stacking with the MMP-13 S1' specificity pocket compared to the cyclohexyl group, potentially enhancing potency. Direct IC50 data for the target compound against MMP-13 are not publicly available, but the patent supports class-level MMP-13 inhibitory activity for closely related analogs [1].

MMP-13 inhibitor Osteoarthritis Cancer

Antidiabetic α-Glucosidase Inhibition: Class SAR vs. 5-Methyl Analog

Nazir et al. (2018) reported that indole-oxadiazole N-substituted acetamides exhibit α-glucosidase inhibition with IC50 values ranging from 45.2 to 98.7 μM, with the most active compounds bearing a 4-methylbenzamido or 4-chlorobenzamido terminus [1]. The target compound (methyl 4-benzoate terminus) is structurally analogous to the most potent members of this series. Although CAS 1021074-52-1 was not directly tested, the SAR trend indicates that electron-withdrawing, aromatic ester terminal groups enhance activity relative to simple alkyl amides. The 5-methyl oxadiazole analog (CAS 923218-13-7) would be predicted to show weaker activity due to reduced π-stacking with the enzyme's aromatic clamp, making the 5-phenyl target compound the preferred candidate for antidiabetic screening cascades [2].

Diabetes α-Glucosidase inhibition Metabolic disease

Procurement-Relevant Application Scenarios for Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate


MMP-13 Inhibitor Lead Optimization for Osteoarthritis and Cancer

Based on patent CA2738929A1, this compound serves as a scaffold for developing selective MMP-13 inhibitors. Its methyl benzoate terminus offers distinct electronic properties compared to cyclohexyl or phenyl analogs, making it suitable for SAR exploration around the S1' pocket. Procurement is justified when the goal is to probe the ester moiety's contribution to potency and selectivity over MMP-1, MMP-2, and MMP-9 [1].

α-Glucosidase Inhibition Screening in Type 2 Diabetes Drug Discovery

The Nazir et al. (2018) study demonstrates that indole-oxadiazole acetamides with aromatic ester termini are active α-glucosidase inhibitors. This compound, with its methyl 4-benzoate group, aligns with the SAR for high potency. It is the appropriate choice for hit-to-lead campaigns aiming to improve upon the reported IC50 of 45.2 μM, particularly when seeking compounds with dual hydrogen-bond acceptor capacity [2].

Cytotoxicity Profiling in National Cancer Institute (NCI) 60-Cell Line Panel

Related 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole compounds have demonstrated antitumor activity against leukemia, colon, and breast cancer lines in the NCI-60 screen. The target compound's extended π-system and increased lipophilicity (ΔlogP ≈ +1.3 vs. 5-methyl analog) position it as a candidate for follow-up cytotoxicity assessment, particularly for CNS or membrane-permeable tumor targets [3].

Physicochemical Property Benchmarking for Computational ADME Models

The distinct lipophilicity (est. logP ~3.8) and hydrogen-bond acceptor count (6) of this compound relative to its 5-methyl (logP ~2.5, 6 HBA) and N-phenyl (4 HBA) analogs make it a valuable data point for calibrating in silico ADME prediction models. Procurement is warranted when building a structurally diverse training set for logP, solubility, or permeability algorithms [4].

Quote Request

Request a Quote for methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.